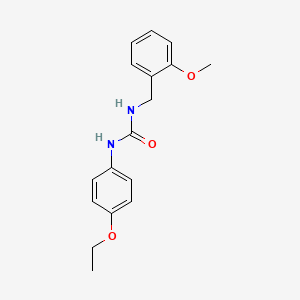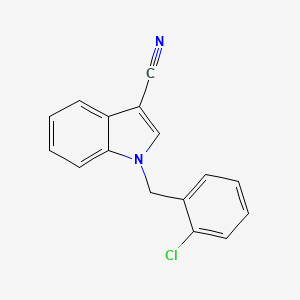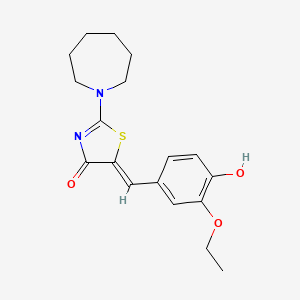![molecular formula C15H19N3OS2 B5697992 N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as CTET or compound 6, is a novel small molecule that has gained attention in the scientific community due to its potential pharmacological properties. The compound belongs to the family of thiadiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal effects. In
作用机制
The mechanism of action of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This compound has also been reported to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. Inflammatory cytokines, such as TNF-α and IL-6, are reduced by this compound, indicating its anti-inflammatory effects. This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, indicating its antioxidant effects.
实验室实验的优点和局限性
One of the advantages of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for lab experiments is its low toxicity, as it has been shown to have minimal cytotoxic effects on normal cells. This compound is also stable under various conditions, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One potential area of research is the development of this compound-based drug delivery systems, which may improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of this compound with other anticancer or anti-inflammatory agents. Additionally, the identification of the specific molecular targets of this compound may provide insights into its mechanism of action and potential therapeutic applications. Finally, the evaluation of the pharmacokinetic properties of this compound in animal models may provide valuable information for the development of this compound as a potential drug candidate.
合成方法
The synthesis of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves a two-step process, as described by the following reaction scheme:
Step 1: Synthesis of 5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine
The starting material for the synthesis of this compound is 2-amino-5-cyclohexyl-1,3,4-thiadiazole, which is reacted with 1-bromo-2-cyclohexylethane in the presence of potassium carbonate and DMF to yield 5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine.
Step 2: Synthesis of this compound
The amine product from step 1 is then reacted with 2-thiophenecarboxylic acid chloride in the presence of triethylamine and dichloromethane to yield this compound.
科学研究应用
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its potential pharmacological properties in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been reported to have anti-inflammatory effects, as it reduces the production of inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In addition, this compound has been studied for its antifungal activity, as it inhibits the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYCTTNHKTZWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

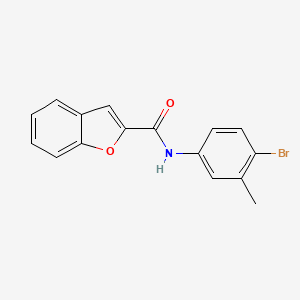
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
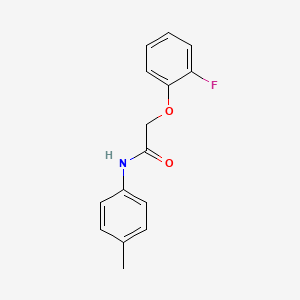
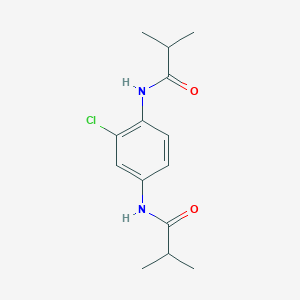
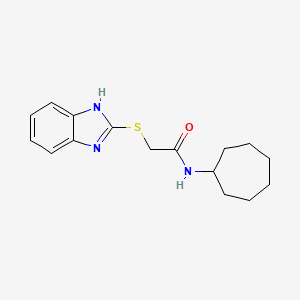
![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
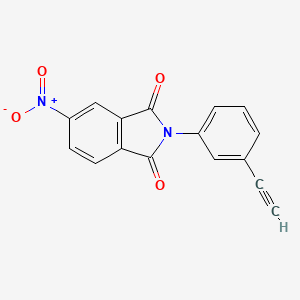
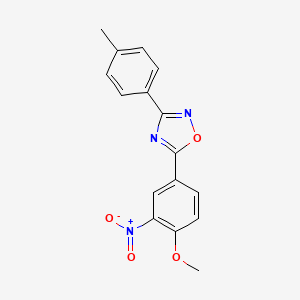

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)
